Basic Red 29

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

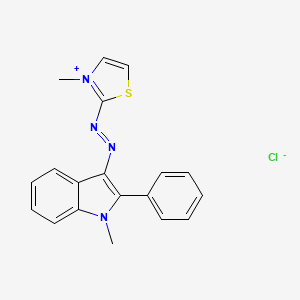

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAVHUWINYPPKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030900 | |

| Record name | C.I. Basic Red 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42373-04-6, 98822-85-6 | |

| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42373-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Red 29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTJ572L493 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Basic Red 29 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Basic Red 29, a cationic azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the thiazole azo class. Its chemical structure consists of a substituted phenylindole group linked to a thiazolium cation through an azo bridge. The positive charge on the thiazolium ring makes it a cationic dye, enabling it to bind to negatively charged substrates.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene chloride | [1] |

| CAS Number | 42373-04-6 | [1] |

| C.I. Number | 11460 | [2] |

| Molecular Formula | C₁₉H₁₇ClN₄S | [1] |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=--INVALID-LINK--C.[Cl-] | [1] |

| InChI Key | WMAVHUWINYPPKT-UHFFFAOYSA-M | [1] |

| Synonyms | Basacryl Red GL, Cationic Red 2GL, BR 29 | [1][3] |

Physicochemical Properties

This compound typically presents as a dark red powder.[2] Its key physicochemical properties are summarized in the table below. While some data is readily available, specific values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 368.88 g/mol | [1] |

| Appearance | Dark red powder | [2] |

| Solubility in Water (25 °C) | 120 g/L | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Spectral Properties

The color of this compound arises from its absorption of light in the visible region, a characteristic determined by its molecular structure, specifically the conjugated system of the azo dye.

Table 3: Spectral Properties of this compound

| Property | Value | Reference |

| UV-Vis Absorption Maximum (λmax) | Data not available |

Experimental Protocols

This section details generalized methodologies for determining key physicochemical and spectral properties of dyes like this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Determination of Water Solubility

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification:

-

Gravimetric Method: Take a known volume of the clear supernatant, evaporate the solvent completely, and weigh the remaining solid residue.

-

Spectrophotometric Method: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve. Dilute a known volume of the saturated solution and measure its absorbance. Use the calibration curve to determine the concentration.

-

-

Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a specific solvent.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Rinse the cuvette with the dye solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Run the scan to obtain the absorption spectrum.

-

Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of this compound's fundamental properties and their influence on its application.

Caption: Interrelation of this compound's properties.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some azo dyes may have mutagenic potential and could be associated with bladder cancer with long-term exposure.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses. In dusty environments, a respirator is recommended.[3]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]

-

Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[4]

-

Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, evacuate the area and follow appropriate hazardous material cleanup protocols.[3]

Environmental Impact

Basic dyes, including this compound, can be persistent in the environment due to their chemical stability.[3] The release of these dyes into waterways is an aesthetic concern and can pose an ecotoxic hazard.[3] Cationic dyes can be toxic to aquatic organisms.[3] However, biological treatment processes like activated sludge have shown effectiveness in removing basic dyes from wastewater.[3] Studies have also explored electrocoagulation, electro-Fenton, and sonochemical degradation as methods for treating wastewater containing this compound.[5][6]

Synthesis and Purification

Synthesis

The general manufacturing method for this compound involves a two-step process:

-

Diazotization and Coupling: 1-Methyl-2-aminothiazole is diazotized and then coupled with 1-Methyl-2-phenyl-1H-indole.[2]

-

Quaternization: The resulting compound is then treated to form the quaternary ammonium salt, which imparts the cationic nature to the dye.[2]

A detailed experimental protocol for the industrial synthesis is proprietary and not publicly available.

Purification

A general method for purifying dyes involves removing colloidal matters and other impurities. One approach is flocculation followed by filtration or centrifugation.

Methodology:

-

Dissolution: Dissolve the crude dye in water or a water-soluble organic solvent mixture.

-

Flocculation: Add a small amount of a suitable flocculant to the dye solution and stir thoroughly.

-

Separation: Separate the flocculated impurities by pressure filtration or centrifugation.[7]

-

Drying: The purified dye can be recovered from the solution by evaporation of the solvent.[7] The purity can be assessed using techniques like atomic absorption spectrometry or inductively coupled plasma emission spectral analysis to check for residual impurities.[7]

References

- 1. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 5. Treatment of this compound dye solution using iron-aluminum electrode pairs by electrocoagulation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

The Enigmatic Case of Basic Red 29: A Theoretical Guide to a Potential Biological Stain

An in-depth analysis of the chemical properties of Basic Red 29 and its theoretical mechanism of action in biological staining, contextualized by the absence of its application in published research.

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature reviews have revealed a significant gap in published research detailing the use of this compound as a biological stain. While its properties as a cationic dye suggest a potential mechanism of action, the following guide is based on theoretical principles and analogies to well-established biological stains, as no specific experimental data, protocols, or quantitative analyses for its use in biological applications could be found.

Executive Summary

This compound (C.I. 11460) is a cationic, single azo dye primarily utilized in the textile industry for coloring acrylic fibers.[1][2][3][4] Chemically, it possesses a positive charge, a characteristic that governs the behavior of all "basic" dyes in biological staining contexts.[5][6][7] In theory, this positive charge would facilitate electrostatic interactions with negatively charged (anionic) components within cells. The most prominent of these anionic macromolecules are nucleic acids (DNA and RNA), due to their phosphate backbones, as well as certain acidic proteins and glycosaminoglycans.[6][7]

Despite this theoretical basis, there is a notable absence of this compound in the scientific literature as a practical biological stain. This guide, therefore, serves two purposes: to provide a comprehensive overview of the known chemical and physical properties of this compound and to extrapolate its potential mechanism of action in biological staining based on the established principles of cationic dyes. All subsequent sections on mechanism, potential applications, and experimental considerations are theoretical and intended to provide a framework for any future investigation into its use.

Chemical and Physical Properties of this compound

Quantitative data for this compound is sparse and primarily derived from its industrial applications. The following table summarizes its key chemical and physical identifiers.

| Property | Value | Citation |

| C.I. Name | This compound | [3][8] |

| C.I. Number | 11460 | [3][8][9] |

| CAS Number | 42373-04-6 | [3][8][9] |

| Molecular Formula | C₁₉H₁₇ClN₄S | [3][8][9] |

| Molecular Weight | 368.98 g/mol | [3][8][9] |

| Chemical Class | Cationic (Basic) Dye; Single Azo | [2][3][10] |

| Appearance | Dark red powder | [1][3][4][9] |

| Solubility in Water (at 25°C) | 120 g/L | [2][3][4][9] |

Theoretical Mechanism of Action in Biological Staining

The core of this compound's potential as a biological stain lies in its cationic nature. The mechanism can be broken down into a primary electrostatic interaction, followed by weaker, short-range forces that stabilize the binding.

3.1 Primary Electrostatic Interaction:

As a cationic molecule, this compound carries a net positive charge in solution. Biological tissues and cells are rich in anionic sites. The initial and most significant interaction is a Coulombic attraction between the positively charged dye molecule and these negatively charged cellular components.[6][11]

Key anionic targets within a cell would include:

-

Nucleic Acids: The phosphate groups of the phosphodiester backbone of both DNA and RNA impart a strong negative charge, making them highly basophilic (attracted to basic dyes).[7]

-

Acidic Proteins: Proteins with a high proportion of acidic amino acids (aspartic acid, glutamic acid) will carry a net negative charge at physiological pH and would therefore attract the cationic dye.

-

Glycosaminoglycans (GAGs): Components of the extracellular matrix, such as hyaluronic acid and chondroitin sulfate, are rich in carboxylate and sulfate groups, presenting a high density of negative charges.

This electrostatic attraction is the primary determinant of staining selectivity.[6]

3.2 Secondary Binding Forces:

Following the initial electrostatic attraction, other, weaker forces would contribute to the stability of the dye-substrate complex. These can include:

-

Van der Waals Forces: Short-range attractions between the electron clouds of the dye and the cellular macromolecule.[11]

-

Hydrogen Bonding: Potential for hydrogen bond formation between the dye molecule and suitable donor/acceptor groups on the substrate.

-

Hydrophobic Interactions: Non-polar regions of the dye molecule may associate with hydrophobic pockets in proteins or other macromolecules, particularly in an aqueous environment.

The combination of these forces would determine the overall affinity and stability of the staining.

Caption: Theoretical staining mechanism of this compound.

Potential (Theoretical) Experimental Protocols and Workflows

Given the absence of established protocols, this section outlines a logical workflow for how one might approach the use of this compound as a biological stain for the first time. This is a hypothetical experimental design.

4.1 Stock Solution Preparation and Optimization:

-

Preparation: Prepare a high-concentration stock solution (e.g., 1% w/v or ~27 mM) of this compound in distilled water or 70% ethanol.

-

Working Solutions: Create a dilution series (e.g., from 0.01% to 0.5% w/v) in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4) to determine the optimal staining concentration.

-

Optimization: The goal is to find a concentration that provides strong signal in target structures (like the nucleus) with minimal background staining in the cytoplasm or extracellular matrix.

4.2 Hypothetical Staining Protocol for Fixed Cells:

This protocol is adapted from general methods for other basic dyes like Safranin or Neutral Red.

-

Cell Culture and Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If targeting intracellular structures, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Incubate the fixed and permeabilized cells with the optimized working solution of this compound for a range of times (e.g., 1 to 10 minutes).

-

Washing: Wash extensively with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium and visualize using bright-field microscopy.

Caption: Hypothetical workflow for evaluating this compound as a biological stain.

Conclusion and Future Directions

This compound is a well-characterized cationic azo dye within the textile industry but remains an unknown entity in the field of biological staining. Its chemical properties strongly suggest that it would function as a basic dye, electrostatically binding to anionic cellular components like nucleic acids. However, without any published research to this effect, its specificity, efficacy, potential fluorescence, and photostability as a biological stain are entirely unknown.

For researchers interested in exploring novel staining reagents, this compound presents an opportunity for foundational research. Key investigations would need to include:

-

Spectroscopic Analysis: Determining the absorption and emission spectra of this compound when bound to DNA, RNA, and various proteins to assess its potential as a fluorescent probe.

-

Binding Affinity Studies: Quantifying its binding constants to various biological macromolecules to understand its selectivity.

-

Cytotoxicity Assays: Evaluating its toxicity in live-cell imaging applications.

-

Comparative Staining: Comparing its performance against established basic dyes like Safranin, Methylene Blue, and Toluidine Blue in standard histological and cytological preparations.

Until such studies are performed, the role of this compound in biological staining remains purely theoretical.

References

- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Safranin - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. macschem.us [macschem.us]

- 6. Safranine 0 Basic Red 2, Water Soluble Eosin Yellow, Eriochrome, Solochrome Black T, Mumbai, India [basicred2.com]

- 7. researchgate.net [researchgate.net]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Evaluation of fluorescence-based viability stains in cells dissociated from scleractinian coral Pocillopora damicornis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologicalstaincommission.org [biologicalstaincommission.org]

Basic Red 29: A Technical Guide for Scientific Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Basic Red 29 is a cationic azo dye, a class of compounds recognized for their vibrant color and positive charge. While its primary industrial application lies in the textile industry, its cationic nature suggests potential utility in scientific research, particularly for live-cell imaging applications where it may function as a fluorescent probe for organelles with a negative membrane potential, such as mitochondria. This guide provides an in-depth overview of the potential research applications of this compound, drawing upon the established principles of cationic fluorescent probes. Due to the limited availability of specific research data for this compound, this document incorporates representative data and protocols from structurally or functionally similar well-characterized cationic dyes to provide a practical framework for its investigation and use.

Physicochemical and Toxicological Profile

This compound, also known as C.I. 11460, is a dark red powder with good solubility in water.[1][2] Its key characteristic for potential biological applications is its cationic nature, which facilitates its interaction with negatively charged cellular components.[3]

Quantitative Data Summary

| Property | Representative Value (Analogous Dyes) | Reference Dye(s) | Notes |

| Excitation Maximum (λex) | ~550 - 580 nm | Rhodamine 123, Styryl dyes | The excitation maximum can be influenced by the solvent environment and binding to cellular structures. |

| Emission Maximum (λem) | ~570 - 620 nm | Rhodamine 123, Styryl dyes | A significant Stokes shift (difference between excitation and emission maxima) is desirable to minimize spectral overlap. |

| Molar Extinction Coefficient (ε) | > 50,000 cm⁻¹M⁻¹ | Typical for organic dyes | Indicates the efficiency of light absorption at the excitation maximum. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.7 | Styryl dyes[4] | Represents the efficiency of converting absorbed light into emitted fluorescence. This can be highly dependent on the local environment. |

| Cytotoxicity (IC50) | 4.2 µM – 11.5 µM (on Hep3B cells) | Styrylpyrylium dyes[5] | The concentration at which 50% of cells are non-viable. This is highly cell-line dependent. |

Safety and Handling

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[3][6] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[3]

Principle of Application in Cellular Imaging

The primary hypothesized research application of this compound is as a fluorescent probe for mitochondria in living cells. This is based on its cationic properties, a feature shared by many well-established mitochondrial stains.

Mechanism of Mitochondrial Accumulation

Mitochondria in healthy, metabolically active cells maintain a significant negative membrane potential across their inner membrane. Cationic dyes, like this compound, are actively transported into the mitochondrial matrix, driven by this electrochemical gradient. This accumulation leads to a concentrated fluorescent signal within the mitochondria, allowing for their visualization.

Experimental Protocols

While specific, validated protocols for using this compound as a cellular stain are not available, the following are detailed, generalized protocols for staining mitochondria in live cells using cationic fluorescent dyes. These should serve as a starting point for the optimization of this compound as a research tool.

Preparation of Staining Solution

-

Stock Solution: Prepare a 1 mM stock solution of the cationic dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).[9]

-

Working Solution: On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration. A typical starting range for cationic mitochondrial dyes is 25-500 nM.[9][10] The optimal concentration must be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio and minimize cytotoxicity.

Staining Protocol for Adherent Cells

-

Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to approximately 70-80% confluency.

-

Aspirate the culture medium.

-

Wash the cells once with pre-warmed, serum-free medium or buffer.[9]

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9][10]

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.[9]

-

Add fresh, pre-warmed imaging medium to the cells.

-

Proceed with imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells

-

Harvest the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the pre-warmed staining solution at a density of approximately 1 x 10⁶ cells/mL.

-

Incubate for 15-45 minutes at 37°C, protected from light.[10]

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in fresh, pre-warmed medium or buffer.

-

The cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.

Potential Applications in Drug Development and Research

Should this compound prove to be an effective mitochondrial stain, it could be utilized in several areas of research and drug development:

-

Assessment of Mitochondrial Health: Changes in mitochondrial morphology and membrane potential are indicators of cellular stress and apoptosis. This compound could potentially be used to monitor these changes in response to drug candidates.

-

High-Content Screening: In an automated imaging setup, it could be used to screen compound libraries for their effects on mitochondrial function.

-

Mechanism of Action Studies: For compounds that are found to be cytotoxic, co-localization studies with this compound could help determine if the mitochondria are a primary target.

Limitations and Considerations

-

Lack of Specific Data: As highlighted, there is a significant lack of published data on the specific photophysical properties, cytotoxicity, and optimal staining conditions for this compound in a research setting. Extensive validation and characterization are required before it can be reliably used.

-

Photostability: The photostability of this compound is unknown. Many organic dyes are prone to photobleaching, which can limit their use in long-term time-lapse imaging.

-

Toxicity: Cationic dyes can be toxic to cells, particularly at higher concentrations or with prolonged exposure, as they can disrupt mitochondrial function. It is crucial to use the lowest effective concentration.

-

Dependence on Membrane Potential: Staining with cationic dyes is dependent on the mitochondrial membrane potential. In cells with depolarized mitochondria (e.g., apoptotic or metabolically compromised cells), staining will be significantly reduced or absent.

Conclusion

This compound, as a cationic dye, holds theoretical potential for use as a fluorescent mitochondrial stain in scientific research. However, a thorough characterization of its photophysical properties, cytotoxicity, and staining efficacy is necessary to validate its utility. The protocols and comparative data provided in this guide, based on analogous well-established cationic dyes, offer a robust starting point for researchers and drug development professionals interested in exploring the capabilities of this compound in cellular imaging. Rigorous experimental optimization and validation will be paramount to its successful application.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|Cationic Red 2GL|CAS No:42373-04-6 - Basic dye [chinainterdyes.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to the Classification and Synthesis of Basic Red 29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 29, also identified as C.I. 11460, is a cationic dye belonging to the single azo class of colorants.[1] This vibrant red dye is primarily utilized in the textile industry for dyeing acrylic fibers and modified polyesters, as well as in printing applications.[1] Its chemical structure, characterized by a thiazole ring linked to an indole moiety through an azo bridge and a quaternary ammonium group, imparts its cationic nature and dyeing properties. The synthesis of this compound is a multi-step process involving the diazotization of 1-Methyl-2-aminothiazole, followed by an azo coupling reaction with 1-Methyl-2-phenyl-1H-indole, and concluding with a quaternization step, typically using dimethyl sulfate. This guide provides a comprehensive overview of the classification of this compound, its key physicochemical properties, and a detailed, plausible experimental protocol for its synthesis.

Classification and Properties

This compound is classified as a cationic or basic dye.[2] The positive charge on the molecule, located on the thiazolium ring, allows it to form ionic bonds with anionic functional groups present in substrates like acrylic fibers.[2] Chemically, it is categorized as a monoazo dye, containing one azo group (-N=N-) that acts as the chromophore responsible for its color.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11460 | [1] |

| CAS Number | 42373-04-6 | [3] |

| Chemical Class | Single Azo Dye, Cationic Dye | [1] |

| Molecular Formula | C₁₉H₁₇ClN₄S | [3] |

| Molecular Weight | 368.88 g/mol | [4] |

| Appearance | Dark red powder | [1] |

| Solubility in Water (25°C) | 120 g/L | [1] |

Synthesis of this compound

The synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below. The process begins with the formation of a diazonium salt from a heterocyclic amine, which then undergoes an electrophilic substitution reaction with an indole derivative. The final step involves the quaternization of a tertiary nitrogen atom to yield the cationic dye.

References

An In-Depth Technical Guide to the Spectral Properties and Hypothetical Application of Basic Red 29 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29, also known as C.I. 11460, is a cationic azo dye traditionally utilized in the textile industry for dyeing acrylic fibers.[1] Its chemical structure, characterized by a positive charge, suggests a potential for interaction with negatively charged biomolecules, such as nucleic acids (DNA and RNA), making it a candidate for investigation in biological staining applications, including fluorescence microscopy. This guide provides a summary of the currently available spectral properties of this compound and presents a hypothetical protocol for its use in staining fixed cells for fluorescence microscopy. It is important to note that while the fundamental properties of the dye are documented, its application in fluorescence microscopy is not well-established, and the provided protocols are based on general methodologies for similar cationic dyes.

Spectral Properties of this compound

Quantitative spectral data for this compound in the context of fluorescence microscopy is not extensively available in the current scientific literature. The following table summarizes the known information, highlighting the parameters that require experimental determination.

| Spectral Property | Value | Source/Comment |

| Absorption Maximum (λabs) | ~551 nm | Estimated from the UV-Vis spectrum available on PubChem.[2] This value may vary depending on the solvent and local environment. |

| Excitation Maximum (λex) | Not Available | This would need to be experimentally determined but is expected to be near the absorption maximum. |

| Emission Maximum (λem) | Not Available | Requires experimental measurement. |

| Molar Absorptivity (ε) | Not Available | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | Not Available | Represents the efficiency of the fluorescence process. |

| Chemical Formula | C₁₉H₁₇ClN₄S | [2] |

| Molecular Weight | 368.9 g/mol | [2] |

Hypothetical Experimental Protocol for Staining Fixed Cells

The following is a generalized protocol for staining fixed mammalian cells with this compound for fluorescence microscopy. This protocol is adapted from standard methods for other fluorescent dyes and would require optimization for specific cell types and experimental conditions.[3][4][5]

Materials:

-

This compound (powder or stock solution)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium (e.g., with antifade agent)

-

Glass coverslips and microscope slides

-

Cultured mammalian cells on coverslips

Procedure:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Carefully aspirate the culture medium.

-

Wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

-

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

To allow the dye to access intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working solution of this compound in PBS. A starting concentration in the range of 1-10 µM is recommended for initial optimization.

-

Incubate the fixed and permeabilized cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

-

Washing:

-

Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

-

-

Mounting:

-

Carefully remove the coverslip from the dish and gently blot the excess PBS from the edge using a kimwipe.

-

Place a drop of mounting medium onto a clean microscope slide.

-

Invert the coverslip (cell-side down) onto the drop of mounting medium.

-

Gently press to remove any air bubbles.

-

Seal the edges of the coverslip with nail polish or a commercial sealant.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the absorption maximum, an excitation filter around 540-560 nm and a corresponding emission filter would be a suitable starting point for imaging.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a fluorescence microscopy experiment using a hypothetical staining protocol for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]

- 5. agilent.com [agilent.com]

Basic Red 29 as a Visualizing Agent in Paper Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paper chromatography is a planar chromatographic technique renowned for its simplicity, cost-effectiveness, and versatility in separating chemical mixtures. A critical step in this process is the visualization of separated, colorless analytes. This technical guide explores the theoretical application of Basic Red 29, a cationic azo dye, as a post-chromatographic visualizing agent. While direct literature on this specific application is scarce, this document extrapolates from the fundamental principles of chromatography and dye chemistry to provide a comprehensive overview of its potential use. This guide details the properties of this compound, proposes a mechanism of action for visualization, and provides hypothetical experimental protocols and data for its application in identifying and quantifying separated substances.

Introduction to Paper Chromatography and Visualization

Paper chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically high-quality filter paper) and a mobile phase (a solvent or mixture of solvents).[1][2] As the mobile phase moves up the paper by capillary action, it carries the sample components at different rates depending on their polarity, solubility, and affinity for the stationary phase.[3][4][5] This differential migration results in the separation of the components into distinct spots.[2]

For colorless analytes, a subsequent visualization step is necessary to reveal the positions of these spots. Visualization can be achieved through various physical methods (e.g., UV light for fluorescent compounds) or chemical methods, where a visualizing agent (or staining reagent) is applied to the chromatogram to react with the separated compounds and produce colored products.[6] The choice of visualizing agent depends on the chemical nature of the analytes to be detected.

This compound: A Profile

This compound (C.I. 11460) is a cationic dye belonging to the single azo class of compounds.[1][4] Its properties make it a plausible candidate for a visualizing agent for specific classes of compounds.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₇ClN₄S | [1][3][4] |

| Molecular Weight | 368.98 g/mol | [1][3][4] |

| CAS Number | 42373-04-6 | [1][3] |

| Appearance | Dark red powder | [1][3][4] |

| Solubility in Water | 120 g/L (at 25°C) | [1][3][7] |

| Class | Cationic (Basic) Dye | [1][7] |

Being a cationic dye, this compound carries a positive charge.[6] This characteristic is central to its proposed mechanism as a visualizing agent, as it can form ionic bonds with negatively charged (anionic) or highly polar molecules.[6][8]

Proposed Mechanism of Visualization

The visualization of analytes on a paper chromatogram using this compound is predicated on the electrostatic interaction between the cationic dye and anionic or polar functional groups of the separated compounds. The cellulose paper itself has a high affinity for polar molecules, but the interaction with a cationic dye can produce a distinct, colored spot against the background.

The proposed mechanism involves the following steps:

-

Separation : The analytes are separated on the chromatography paper based on their intrinsic properties.

-

Drying : The chromatogram is thoroughly dried to remove the mobile phase.

-

Staining : The dried chromatogram is treated with a dilute solution of this compound.

-

Binding : The positively charged this compound molecules bind to the separated analyte spots that possess anionic functional groups (e.g., carboxylic acids, sulfonic acids) or are significantly polar.[8]

-

Washing : A washing step removes the excess, unbound dye from the background of the paper.

-

Visualization : The analyte spots are revealed as distinct red or pink spots where the dye has been retained.

Conceptual Interaction Diagram

Caption: Proposed ionic interaction between cationic this compound and an anionic analyte.

Hypothetical Experimental Protocols

The following protocols are provided as a detailed guide for the theoretical application of this compound as a visualizing agent. Researchers should optimize these parameters for their specific analytes and systems.

Preparation of Reagents

-

Visualizing Reagent (0.1% w/v this compound): Dissolve 100 mg of this compound powder in 100 mL of deionized water. If necessary, add 1-2 drops of glacial acetic acid to ensure complete dissolution and stability.

-

Destaining Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water.

-

Mobile Phase: A common mobile phase for separating polar compounds like amino acids or organic acids is a mixture of n-butanol, glacial acetic acid, and water (e.g., in a 4:1:5 or 12:3:5 ratio). The choice of solvent depends on the analytes.

Chromatographic Procedure

-

Paper Preparation: Cut a sheet of Whatman No. 1 chromatography paper to the desired dimensions (e.g., 20 cm x 20 cm). Draw a pencil line (the origin) 2 cm from the bottom edge. Mark equidistant points along this line for sample application.

-

Sample Application: Using a capillary tube or micropipette, apply small spots (2-5 µL) of the sample solutions and standards onto the marked points at the origin. Allow the spots to dry completely between applications to keep them concentrated.

-

Chromatogram Development: Pour the mobile phase into the chromatography tank to a depth of about 1 cm. Place the prepared paper in the tank, ensuring the origin line is above the solvent level. Seal the tank to maintain a saturated atmosphere. Allow the solvent to ascend the paper until the solvent front is about 2-3 cm from the top edge.

-

Drying: Remove the chromatogram from the tank and immediately mark the position of the solvent front with a pencil. Dry the paper completely in a fume hood or a drying oven at a temperature that will not degrade the analytes (e.g., 60-80°C).

General Experimental Workflow

Caption: Standard workflow for paper chromatography using a post-staining visualization step.

Visualization Procedure

-

Staining: Immerse the dried chromatogram in the 0.1% this compound solution for 1-2 minutes, or spray the solution evenly over the paper.

-

Destaining: Briefly rinse the stained chromatogram in the 1% acetic acid destaining solution to remove excess background color. The duration of this step is critical and may require optimization; over-washing can reduce the intensity of the analyte spots.

-

Final Drying: Allow the chromatogram to air dry completely. The separated spots should appear as red or pink against a lighter background.

Data Presentation and Analysis

The primary quantitative data obtained from paper chromatography is the Retention Factor (Rf value), which is a ratio of the distance traveled by the solute to the distance traveled by the solvent front.[9]

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to the Rf value of a known standard run under the same conditions.[9]

Hypothetical Data Table

Below is a table of hypothetical results for the separation of three acidic compounds (A, B, and C) and an unknown mixture, visualized with this compound.

| Analyte | Distance from Origin (cm) | Solvent Front Distance (cm) | Calculated Rf Value | Spot Color |

| Standard A | 3.2 | 15.0 | 0.21 | Red |

| Standard B | 6.9 | 15.0 | 0.46 | Red |

| Standard C | 10.5 | 15.0 | 0.70 | Red |

| Unknown Spot 1 | 3.3 | 15.0 | 0.22 | Red |

| Unknown Spot 2 | 10.4 | 15.0 | 0.69 | Red |

From this hypothetical data, the unknown mixture appears to contain compounds A and C.

Conclusion and Future Directions

The use of this compound as a visualizing agent in paper chromatography presents a theoretically sound method for the detection of anionic and highly polar compounds. Its cationic nature, high water solubility, and intense color make it a strong candidate for this application. The proposed protocols and mechanisms in this guide offer a foundational framework for researchers interested in exploring this technique.

Further experimental validation is required to determine the detection limits, specificity, and optimal conditions for a range of analytes. Comparative studies with established visualizing agents would also be beneficial to assess its efficacy. Nevertheless, this compound holds potential as a simple, cost-effective, and readily available tool in the analytical chemist's repertoire for paper chromatography.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Cationic Red 2GL|CAS No:42373-04-6 - Basic dye [chinainterdyes.com]

- 4. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 5. Basic Red | C27H29ClN2O3 | CID 90471804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Cationic red 29(this compound,cationic red sd-2gl) TDS|Cationic red 29(this compound,cationic red sd-2gl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]

- 8. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]

- 9. This compound CAS#: 42373-04-6 [amp.chemicalbook.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Basic Red 29 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Basic Red 29, a cationic thiazolium dye, is a valuable tool in various research and industrial applications due to its brilliant color and fluorescent properties. However, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of personnel. This in-depth technical guide outlines the essential safety and handling precautions for this compound, providing a framework for its responsible use in scientific endeavors.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause adverse health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

While not classified as harmful by ingestion based on current evidence, it may still pose a risk to individuals with pre-existing organ damage.[3] There is also reported mutagenicity data, indicating the potential for irreversible effects.[1]

Quantitative Toxicological and Physical Data

Comprehensive toxicological data for this compound is not extensively available in the public domain. However, the following table summarizes the key physical, chemical, and known toxicological information.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₇ClN₄S | [1] |

| Molecular Weight | 368.88 g/mol | [4] |

| CAS Number | 42373-04-6 | [1] |

| Appearance | Red Powder | [1] |

| Odor | Odorless | [1] |

| LD50/LC50 | Not listed/No information available | [1] |

| Mutagenicity | Mutagenicity data reported | [1][5] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to control dust generation and inhalation exposure.[1]

-

Ventilation: The laboratory should be equipped with adequate general ventilation.[6]

-

Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][6] For tasks with a higher risk of exposure, chemical-resistant clothing may be necessary.[6]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be worn.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents and exposure.

-

Handling:

-

Avoid all personal contact, including inhalation of dust.[3]

-

Minimize dust generation and accumulation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Use non-sparking tools and explosion-proof equipment where applicable, as fine dust can form explosive mixtures with air.[3][6]

-

-

Storage:

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Get medical aid if irritation develops or persists.[1]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

-

Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][3] For major spills, evacuate the area and follow emergency procedures.[3]

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow for handling this compound and the hierarchy of controls to be implemented.

Caption: A flowchart illustrating the safe handling workflow for this compound in a laboratory setting.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | CAS#:42373-04-6 | Chemsrc [chemsrc.com]

- 6. kochcolor.com [kochcolor.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Basic Red 29 (CAS No. 42373-04-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Basic Red 29, a synthetic azo dye widely utilized in various industrial and research applications. This document details its chemical and physical properties, synthesis, mechanism of action, experimental protocols, and safety information, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Chemical and Physical Properties

This compound, also known as Cationic Red 2GL, is a single azo, cationic dye.[1] It appears as a dark red, uniform powder.[2][3] The positive charge in the dye's molecular structure facilitates its strong affinity for negatively charged substrates.[4][5] It is readily soluble in water, forming a red solution.[2]

Identification and Nomenclature

| Identifier | Value |

| CAS Number | 42373-04-6[1][6] |

| C.I. Name | This compound[1] |

| C.I. Number | 11460[6][7] |

| EINECS Number | 255-785-4[7][8] |

| IUPAC Name | (1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene chloride[9] |

| Synonyms | Cationic Red 2GL, Basacryl Red GL, Kayacryl Red GL, Diacryl Red GL-N[6][9] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₉H₁₇ClN₄S[1][6] |

| Molecular Weight | 368.98 g/mol [1][6] |

| Appearance | Dark red powder[1] |

| Water Solubility | 120 g/L at 25°C[1][6] |

| Density | 1.4 g/cm³ at 20°C[2] |

| logP | -1 at 20°C[2] |

| Compatibility Value (K) | 2[2][3] |

| f value | 0.23[1][6] |

Spectroscopic Data

| Spectroscopy | Details |

| UV-Vis | The maximum absorbance (λmax) in the visible spectrum is reported to be around 551 nm.[10] PubChem also indicates the availability of UV-Vis spectra.[9] |

| FTIR | PubChem indicates the availability of FTIR spectra (KBr-Pellet and ATR-IR).[9] Key expected peaks would correspond to C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic and heterocyclic rings, and the N=N azo group stretching. |

| NMR | Specific experimental NMR data for this compound is not found in the searched literature. A theoretical ¹H NMR spectrum would show signals corresponding to the methyl protons, aromatic protons of the phenyl and indole rings, and protons on the thiazolium ring. A ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule. |

Fastness Properties

The dye exhibits good fastness properties, particularly on acrylic fibers.

| Fastness Test | Grade |

| Light Fastness | 7-8[1][6] |

| Perspiration (fading) | 5[6] |

| Perspiration (stain) | 5[6] |

| Soaping (fading) | 4-5[6] |

| Soaping (stain) | 5[6] |

Synthesis and Mechanism of Action

Synthesis Pathway

The manufacturing process for this compound involves a multi-step chemical synthesis.[1][11] It begins with the diazotization of 1-Methyl-2-aminothiazole. The resulting diazonium salt is then coupled with 1-Methyl-2-phenyl-1H-indole. The final step is the formation of the quaternary ammonium salt, which imparts the cationic nature to the dye molecule.[1][11]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Principle Of Cationic Dyeing Process - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. What is Cationic dyes? [chinainterdyes.com]

- 7. vichem.vn [vichem.vn]

- 8. textilelearner.net [textilelearner.net]

- 9. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sonochemical degradation of azo dyes in aqueous solution: a new heterogeneous kinetics model taking into account the local concentration of OH radicals and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Basic Red 29 (C.I. 11460) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic azo dye Basic Red 29 (C19H17ClN4S), focusing on its chemical properties, synthesis, and potential applications in biological research, particularly in the context of nucleic acid visualization and cellular interaction. This document is intended to serve as a foundational resource for researchers interested in utilizing this dye in their experimental workflows.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 11460, is a synthetic organic compound belonging to the single azo class of dyes.[1][2] Its cationic nature, conferred by a quaternary ammonium group, allows it to interact with negatively charged molecules, a key feature for its use in various industrial and potential biological applications.[3] The dye presents as a dark red powder and is readily soluble in water.[1][2][4]

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C19H17ClN4S | [1][2][5] |

| Molecular Weight | 368.88 g/mol | [4][5][6] |

| CAS Registry Number | 42373-04-6 | [1][2][4][5] |

| Colour Index | 11460 | [1] |

| Appearance | Dark red powder | [1][2][4] |

| Water Solubility (at 25°C) | 120 g/L | [1][4] |

| LogP | -1 (at 20°C) | [4] |

Synthesis of this compound

The manufacturing process of this compound involves a multi-step chemical synthesis. The primary reaction is a diazotization of 1-Methyl-2-aminothiazole, which is then coupled with 1-Methyl-2-phenyl-1H-indole. The final step involves the formation of a quaternary ammonium salt, which imparts the cationic charge to the molecule.[1][2]

Synthesis pathway of this compound.

Potential Biological Applications and Mechanism of Action

While primarily used in the textile industry for dyeing acrylic fibers, the cationic nature of this compound suggests its potential for applications in biological research, particularly for staining and visualizing negatively charged macromolecules such as nucleic acids (DNA and RNA).

Interaction with DNA

Azo dyes have been shown to interact with DNA, with studies suggesting that many act as minor groove binders.[7] This interaction is primarily electrostatic, driven by the attraction between the cationic dye and the negatively charged phosphate backbone of DNA. Such binding can lead to conformational changes in the DNA double helix and may interfere with cellular processes like replication and transcription.[8] The genotoxicity of some azo dyes has been linked to their ability to form adducts with DNA, potentially leading to mutations.[9][10]

Cellular Metabolism and Genotoxicity

The metabolism of azo dyes in biological systems is a critical factor in their toxicological profile. In the mammalian body, azo dyes can be metabolized by azoreductases present in the liver and intestinal microbiota.[11][12][13] This reductive cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[11][12][13] The genotoxicity of azo dye reduction products has been demonstrated in various studies, where they have been shown to induce DNA damage.[9][14][15]

The cellular response to DNA damage induced by agents like azo dyes typically involves the activation of complex signaling pathways. These pathways can lead to cell cycle arrest, initiation of DNA repair mechanisms, or, in cases of severe damage, apoptosis (programmed cell death).

Simplified DNA damage response pathway.

Experimental Protocols

While specific, validated protocols for the use of this compound in biological research are not widely published, a general methodology can be adapted from protocols for similar cationic azo dyes, such as Basic Red 46. The following is a proposed experimental workflow for nucleic acid staining in fixed cells, which should be optimized for specific cell types and experimental conditions.

Proposed Protocol for Nucleic Acid Staining in Fixed Cells

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on coverslips or in appropriate imaging plates.

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Permeabilization:

-

Incubate cells with permeabilization solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Staining:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO or water).

-

Dilute the stock solution in PBS to a working concentration (a starting range of 1-10 µM is recommended for optimization).

-

Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash cells three times with PBS to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima for this compound are not well-documented for microscopy and would need to be determined empirically, likely near its absorbance maximum.

-

Workflow for nucleic acid staining.

Considerations for Other Applications

-

Flow Cytometry: Cationic dyes can be used in flow cytometry to assess cell viability or for nuclear staining. Optimization of dye concentration and incubation times would be crucial to minimize cytotoxicity and ensure specific staining.

-

Cell Viability Assays: While not a primary application, the potential for this compound to differentially stain viable and non-viable cells could be explored, similar to other vital dyes. However, its potential cytotoxicity would need to be carefully evaluated.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a cationic azo dye with well-defined chemical properties and a straightforward synthesis. While its primary use is in the textile industry, its molecular characteristics suggest potential for applications in biological research, particularly as a stain for nucleic acids. Further research is needed to fully characterize its fluorescence properties and to develop and validate specific protocols for its use in techniques such as fluorescence microscopy and flow cytometry. Researchers should also be mindful of the potential for metabolic activation of azo dyes into genotoxic compounds when interpreting experimental results. This guide provides a starting point for the exploration of this compound as a tool in the life sciences.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound CAS#: 42373-04-6 [amp.chemicalbook.com]

- 5. C.I. This compound | C19H17ClN4S | CID 93234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecotoxicity of Basic Red 29: A Technical Guide for Disposal and Environmental Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available ecotoxicity information for the cationic azo dye, Basic Red 29 (C.I. 11460; CAS No. 42373-04-6). Extensive searches of scientific literature and toxicology databases have revealed a significant lack of publicly available quantitative ecotoxicity data (e.g., LC50, EC50) for this specific substance. While safety data sheets consistently classify this compound as "toxic to aquatic organisms," numerical values to substantiate this claim are not provided.[1][2]

This guide, therefore, aims to provide a framework for assessing the ecotoxicity of this compound by detailing the standard experimental protocols that should be employed and by exploring a likely mechanism of toxicity based on data from a structurally related cationic azo dye.

Quantitative Ecotoxicity Data

As of the compilation of this report, no definitive, publicly accessible studies providing acute or chronic ecotoxicity values for this compound across different trophic levels were identified. The following tables summarize this data gap.

Table 1: Acute Aquatic Toxicity Data for this compound

| Test Organism | Endpoint (e.g., LC50, EC50) | Duration | Value (mg/L) | Reference |

| Fish (e.g., Danio rerio, Oncorhynchus mykiss) | 96-hour LC50 | 96 hours | No data available | |

| Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | 48 hours | No data available | |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | 72 hours | No data available | |

| Bacteria (e.g., Aliivibrio fischeri) | 30-minute EC50 | 30 minutes | No data available* |

One study noted that Microtox toxicity tests were performed on this compound solutions, but did not report the initial EC50 value before degradation treatment.[3]

Standardized Experimental Protocols for Ecotoxicity Testing

To address the existing data gap, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines are recommended for determining the aquatic toxicity of this compound. Adherence to these protocols ensures that the data generated is reliable, reproducible, and suitable for regulatory and risk assessment purposes.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure.

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

-

Test Duration: 96 hours.

-

Method: Fish are exposed to a range of concentrations of the test substance. A static, semi-static, or flow-through system can be used. For a substance like this compound, a semi-static design (with renewal of the test solution every 24 hours) is recommended to maintain stable exposure concentrations.

-

Test Concentrations: A preliminary range-finding test is conducted to determine the appropriate concentration range for the definitive test. The definitive test should include at least five concentrations in a geometric series.

-

Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Duration: 48 hours.

-

Method: Young daphnids are exposed to a series of concentrations of the test substance in a static system.

-

Test Concentrations: At least five concentrations arranged in a geometric series are used.

-

Observations: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 for immobilization is calculated with 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

-

Test Organism: A non-motile green alga, such as Pseudokirchneriella subcapitata.

-

Test Duration: 72 hours.

-

Method: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.

-

Test Concentrations: A minimum of five concentrations in a geometric progression are recommended.

-

Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell density or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The average specific growth rate and yield are calculated for each concentration. The concentration-response curves are plotted to determine the EC50 values for both growth rate and yield.

Visualizations: Workflows and Potential Toxic Mechanisms

Experimental Workflow for Aquatic Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a chemical like this compound, following OECD guidelines.

Postulated Signaling Pathway: Oxidative Stress

In the absence of specific mechanistic data for this compound, we can infer a likely toxicity pathway from studies on the similar cationic azo dye, Basic Red 51. Research on zebrafish embryos exposed to Basic Red 51 indicates the induction of oxidative stress.[4] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the cell's antioxidant defense mechanisms.

The diagram below illustrates the key components of an oxidative stress response pathway that may be activated by cationic azo dyes in aquatic organisms.

Conclusion

The classification of this compound as "toxic to aquatic organisms" highlights the need for responsible disposal and the prevention of its release into aquatic environments. However, the profound lack of quantitative ecotoxicity data prevents a formal risk assessment. It is strongly recommended that the standard OECD tests outlined in this guide be conducted to generate the necessary LC50 and EC50 values. Furthermore, mechanistic studies, potentially focusing on oxidative stress pathways, would provide a more complete understanding of the environmental risks posed by this compound. This information is critical for developing effective wastewater treatment strategies and for protecting aquatic ecosystems.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Electrochemical degradation and toxicity reduction of C.I. This compound solution and textile wastewater by using diamond anode - PubMed [pubmed.ncbi.nlm.nih.gov]